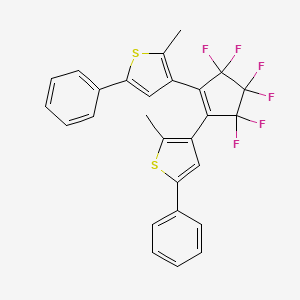
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a photochromic compound known for its ability to undergo reversible structural changes upon exposure to light. This compound belongs to the class of diarylethenes, which are widely studied for their photochromic properties. The molecular formula of this compound is C27H18F6S2, and it has a molecular weight of approximately 520.55 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the following steps:
Bromination of 2-methylthiophene: 2-methylthiophene is reacted with bromine to form 3,5-dibromo-2-methylthiophene.
Formation of boronic acid derivative: The dibromo compound is then treated with tri-n-butylborate to yield 2-methyl-3-bromo-5-boronate thiophene.
Suzuki coupling reaction: The boronate derivative is coupled with 3,4-difluorobromobenzene using a palladium catalyst to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.
Cyclization: Finally, the cyclization reaction with perfluorocyclopentene under controlled conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene undergoes several types of chemical reactions, including:
Photochromic Reactions: The compound exhibits reversible photochromism, where it changes color upon exposure to UV light and reverts to its original color under visible light.
Substitution Reactions: The thiophene rings can undergo electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
UV Light: Used to induce the photochromic reaction.
Electrophilic Reagents: Such as bromine and nitric acid for substitution reactions.
Major Products
Photochromic Reaction Products: The compound switches between open-ring and closed-ring isomers.
Substitution Reaction Products: Depending on the reagent used, products such as brominated or nitrated derivatives of the compound are formed
科学的研究の応用
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene has several scientific research applications:
作用機序
The mechanism of action of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene involves the following steps:
Photoexcitation: Upon exposure to UV light, the compound absorbs photons, leading to the excitation of electrons.
Isomerization: The excited state undergoes a conformational change, resulting in the formation of a closed-ring isomer.
類似化合物との比較
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene can be compared with other similar compounds, such as:
1,2-Bis(2-methyl-5-phenyl-3-thienyl)cyclopentene: Lacks the perfluoro group, resulting in different photochromic properties.
1,2-Bis(2-methyl-5-(3,4-difluorophenyl)-3-thienyl)perfluorocyclopentene: Contains additional fluorine atoms on the phenyl rings, affecting its electronic properties.
The uniqueness of this compound lies in its high photochromic efficiency and stability, making it a valuable compound for various applications.
特性
CAS番号 |
182003-69-6 |
|---|---|
分子式 |
C27H18F6S2 |
分子量 |
520.6 g/mol |
IUPAC名 |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChIキー |
OUCKAFOKXHCQPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


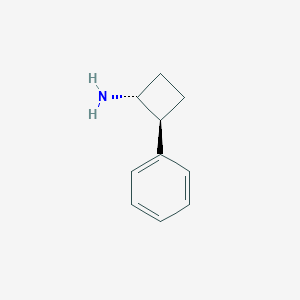
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
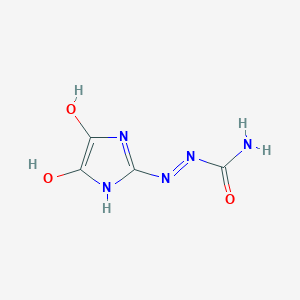
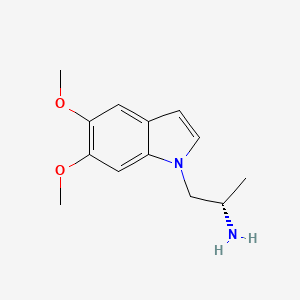
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)

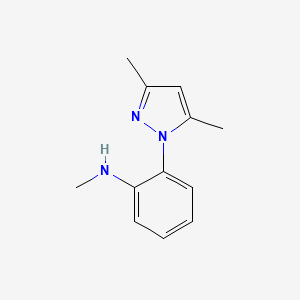
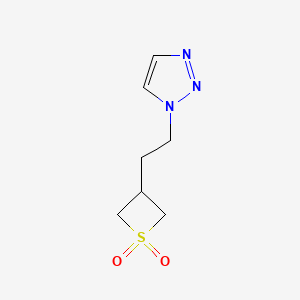
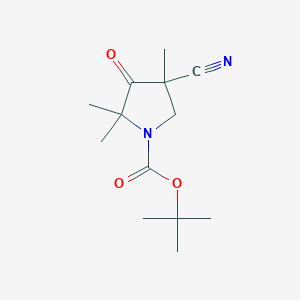

![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)

